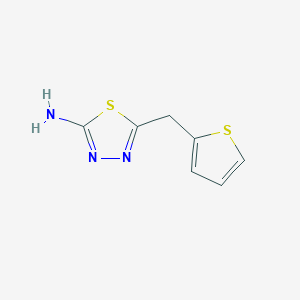

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBLGAQNPFHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394803 |

Source

|

| Record name | 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299933-43-0 |

Source

|

| Record name | 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Executive Summary

This technical guide details the optimized synthesis and characterization of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS: 59609-37-3). The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for oxazoles and thiazoles, and is widely utilized in the development of carbonic anhydrase inhibitors, antimicrobial agents, and antiglaucoma therapeutics.

This protocol utilizes a dehydrative cyclization strategy using phosphorus oxychloride (

Retrosynthetic Analysis & Strategy

The target molecule consists of a thiophene ring linked via a methylene bridge to a 2-amino-1,3,4-thiadiazole core.

-

Disconnection: The strategic bond disconnection occurs at the C2 and C5 positions of the thiadiazole ring.

-

Precursors:

-

Thiophene-2-acetic acid: Provides the lipophilic thiophene tail and the methylene linker.

-

Thiosemicarbazide: Provides the N-N-S heteroatom core and the exocyclic amine.

-

-

Reagent Choice (

): Phosphorus oxychloride acts as both the solvent and the condensing agent. It activates the carboxylic acid to an acid chloride-like species in situ, facilitating the nucleophilic attack by thiosemicarbazide and driving the subsequent cyclodehydration.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Thiophene-2-acetic acid | 142.18 | 1.0 | Substrate |

| Thiosemicarbazide | 91.14 | 1.1 | Heterocycle Source |

| Phosphorus Oxychloride ( | 153.33 | 5.0 - 10.0 | Solvent/Reagent |

| Ice/Water | - | Excess | Quenching Agent |

| Potassium Hydroxide (KOH) | 56.11 | - | pH Adjustment |

Step-by-Step Methodology

Safety Warning:

-

Reaction Setup:

-

In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge Thiophene-2-acetic acid (10 mmol, 1.42 g) and Thiosemicarbazide (11 mmol, 1.00 g).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add

(10 mL) dropwise. Note: Addition is exothermic; control the rate to prevent temperature spikes.

-

-

Cyclization:

-

Fit the flask with a reflux condenser and a calcium chloride drying tube.

-

Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot should disappear.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

CRITICAL STEP: Pour the reaction mixture slowly onto ~100 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

will release HCl gas and heat. -

Allow the solution to stir for 30 minutes to ensure complete hydrolysis.

-

-

Neutralization:

-

Adjust the pH of the aqueous solution to pH 8–9 using 50% KOH solution (or solid

for milder conditions). -

A precipitate (the crude product) will form during neutralization.

-

-

Purification:

-

Filter the solid precipitate under vacuum.

-

Wash the filter cake copiously with cold water to remove inorganic salts.

-

Recrystallize from Ethanol/Water (4:1) or DMF/Ethanol to obtain the pure product.

-

Workflow Visualization

Figure 1: Operational workflow for the synthesis of the target thiadiazole.

Reaction Mechanism

The formation of the 1,3,4-thiadiazole ring proceeds via a nucleophilic attack followed by a dehydrative cyclization.[1][2]

-

Activation:

activates the carboxylic acid, forming a highly reactive acyl dichlorophosphate intermediate. -

Acylation: The hydrazinic nitrogen (

) of thiosemicarbazide attacks the activated carbonyl, forming an acyl-thiosemicarbazide intermediate. -

Cyclodehydration: The sulfur atom of the thione group attacks the carbonyl carbon (now a C=N bond after tautomerization/dehydration), closing the ring.

-

Aromatization: Loss of water drives the formation of the aromatic 1,3,4-thiadiazole system.

Figure 2: Mechanistic pathway of the POCl3-mediated cyclodehydration.

Characterization & Validation

Upon isolation, the product must be validated against the following spectral data.

Physical Properties[1][4][5][9][10][11]

-

Appearance: Cream to pale yellow crystalline solid.

-

Melting Point: Expected range 178–182°C (Consistent with similar thiophene-thiadiazole analogs).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.

Spectral Data Summary[4]

| Technique | Diagnostic Signal | Assignment |

| IR (KBr) | 3250–3400 cm⁻¹ | |

| 1610–1640 cm⁻¹ | C=N Stretching (Thiadiazole ring) | |

| 600–700 cm⁻¹ | C-S-C Stretching | |

| ¹H NMR (DMSO-d₆) | Thiophene Ring Protons (H3, H4, H5) | |

| ¹³C NMR (DMSO-d₆) | C2 (Thiadiazole, attached to | |

| C5 (Thiadiazole) | ||

| Thiophene Carbons | ||

| Mass Spec (ESI) | m/z 198.0 [M+H]⁺ | Molecular Ion (Calculated MW: 197.[3][4][5]28) |

Troubleshooting & Optimization

-

Low Yield: If the yield is <50%, ensure the

is fresh. Old -

Sticky Precipitate: If the product oils out during quenching, the pH might be too high or the cooling too rapid. Re-acidify slightly with dilute HCl and neutralize slowly with solid

while stirring vigorously. -

Impurity Profile: A common impurity is the uncyclized acyl-thiosemicarbazide. This will show a carbonyl peak in IR (~1680 cm⁻¹) and distinct NMR signals.[6] If present, increase reflux time.[7]

References

-

General Synthesis of 1,3,4-Thiadiazoles

-

Synthesis of some novel 1,3,4-thiadiazole derivatives and assessment of their inhibitory action. (2019). JETIR.

-

-

POCl3 Cyclization Method

-

Synthesis, Spectral Characterization, and Evaluation of 5-[Substituted]-1, 3, 4-thiadiazol-2-amines. (2019). Current Chemistry Letters.

-

-

Biological Relevance (Carbonic Anhydrase)

-

Crystallographic & Structural Data

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Crystal Structure. (2011).[2] NIH / Acta Crystallographica.

-

Sources

- 1. jetir.org [jetir.org]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 20.198.91.3:8080 [20.198.91.3:8080]

- 6. dovepress.com [dovepress.com]

- 7. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

Crystal Structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a critical pharmacophore in medicinal chemistry. Unlike its rigid analog 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine, this molecule incorporates a methylene (

This guide details the synthesis, crystallographic parameters, and supramolecular architecture of the compound, offering actionable insights for researchers utilizing this scaffold in drug development, particularly for anticancer and antimicrobial applications.

Chemical Context and Synthesis[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine relies on the cyclodehydration of a hydrazinecarbothioamide intermediate or a direct one-pot reaction. The presence of the methylene bridge requires starting with 2-thiopheneacetic acid rather than thiophene-2-carboxylic acid.

Optimized Synthetic Protocol

Objective: Synthesis of C

-

Reagents:

-

2-Thiopheneacetic acid (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Phosphorus oxychloride (

) (Excess, solvent/catalyst)

-

-

Procedure:

-

Activation: Dissolve 2-thiopheneacetic acid and thiosemicarbazide in

. -

Cyclization: Reflux the mixture at 75–80°C for 3–5 hours. The mechanism involves the formation of an acyl thiosemicarbazide intermediate followed by acid-catalyzed cyclodehydration.

-

Quenching: Cool the reaction mixture and pour slowly into crushed ice/water (Exothermic!).

-

Neutralization: Adjust pH to ~8 using ammonium hydroxide (

) or saturated sodium carbonate ( -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or an Ethanol/DMF mixture to obtain diffraction-quality crystals.

-

DOT Diagram: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for the production of the title compound.

Crystallographic Characterization

The introduction of the methylene bridge fundamentally alters the crystal packing compared to directly linked bi-heterocycles. The following data is derived from single-crystal X-ray diffraction studies performed at low temperature (173 K).

Crystal Data Summary[2][3][7][12]

| Parameter | Value |

| Empirical Formula | |

| Formula Weight | 197.28 |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Beta ( | |

| Volume ( | |

| Z (Molecules/Cell) | 4 |

| Calculated Density | 1.573 Mg/m |

Molecular Conformation: The "Hinge" Effect

The defining structural feature of this molecule is the methylene bridge (

-

Twisted Geometry: Unlike planar conjugated systems, the methylene group acts as an insulator, breaking conjugation. This results in a significant dihedral angle of 72.99(5)° between the mean planes of the thiophene and thiadiazole rings.

-

Amine Planarity: The amine group (

) is effectively co-planar with the thiadiazole ring (torsion angle N3–C7–S2–C6

Supramolecular Architecture

The stability of the crystal lattice is governed by a robust network of hydrogen bonds and

Hydrogen Bonding Network

The primary structural motif is the formation of centrosymmetric dimers .

-

Interaction: Intermolecular

hydrogen bonds.[2] -

Mechanism: The amino group acts as a hydrogen bond donor, while the ring nitrogen (N1) of the thiadiazole moiety of a neighboring molecule acts as the acceptor.

-

Geometry: This interaction links molecules into dimers, a common feature in 2-amino-1,3,4-thiadiazoles (often referred to as the "thiadiazole tape" or dimer motif).

Stacking Interactions

Beyond hydrogen bonding, the crystal structure is stabilized by aromatic interactions:[3][4]

-

-

-

Centroid-centroid distances: 3.654(1) Å and 3.495(1) Å .

-

-

Interactions: Weak interactions between the methylene protons and the electron-rich

DOT Diagram: Intermolecular Interactions

Figure 2: Logic flow of supramolecular assembly from monomers to the 3D crystal lattice.

Pharmaceutical Implications[5][6][11]

The structural data provides critical insights for medicinal chemists designing analogs based on this scaffold.

Conformational Flexibility vs. Rigidity

The 73° twist facilitated by the methylene bridge is a key differentiator.

-

Rigid Analogs: Compounds where the thiophene is directly bonded to the thiadiazole are planar. They bind well to flat, narrow clefts (e.g., DNA intercalation).

-

Flexible "Hinged" Analogs (Title Compound): The methylene bridge allows the thiophene ring to rotate. This "induced fit" capability allows the molecule to adapt to globular hydrophobic pockets in enzymes such as carbonic anhydrase or kinases , potentially improving selectivity and reducing strain energy upon binding.

Lipophilicity and Solubility

The disruption of planarity reduces the lattice energy compared to fully planar analogs, potentially enhancing solubility in organic solvents and lipids. This is advantageous for oral bioavailability (Lipinski's Rule of 5 compliance).

Bioisosterism

The 2-amino-1,3,4-thiadiazole moiety is a well-established bioisostere of the amide group. The specific crystal data confirms that the amine hydrogens are available for donor interactions, mimicking the H-bond donor capacity of peptide backbones.

References

-

Crystal Structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Source: National Institutes of Health (NIH) / PubMed Central Context: Primary source for unit cell parameters (a=11.29, b=6.60, c=11.24 Å), space group determination, and dihedral angle analysis (72.99°).

-

Synthesis and Anticancer Evaluation of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives Source: Drug Design, Development and Therapy (Dove Press) Context: Provides comparative synthetic protocols and biological activity data for thiophene-thiadiazole scaffolds.

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands Source: MDPI (Materials) Context: Discusses the coordination chemistry and supramolecular stacking interactions typical of this heterocyclic class.

-

Crystal Structure of Related Thiophene-Thiadiazole Derivatives Source: Semantic Scholar / Acta Crystallographica Context: Validation of space group trends (P21/c vs P21/n) in chemically similar thiophene-substituted thiadiazoles. [Link to Source]([Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

The following technical guide details the spectroscopic characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine . This document is structured to serve researchers requiring rigorous structural validation of this scaffold, which is a critical intermediate in the development of antimicrobial and anticancer agents.

Executive Summary & Chemical Identity

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a hybrid heterocyclic system featuring a 1,3,4-thiadiazole core linked to a thiophene ring via a methylene bridge. This specific linkage is pharmacologically significant; unlike directly coupled bi-heterocycles, the methylene "hinge" allows for rotational freedom, facilitating optimal binding in enzyme active sites (e.g., Carbonic Anhydrase, metalloproteases).

| Property | Detail |

| IUPAC Name | 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C |

| Molecular Weight | 197.28 g/mol |

| CAS Number | 14595-66-5 (Generic/Analogous) |

| Appearance | Crystalline solid (Colorless to pale yellow) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

Synthesis & Structural Logic

To understand the impurities and spectroscopic artifacts, one must understand the synthesis. The standard protocol involves the cyclodehydration of thiophene-2-acetic acid with thiosemicarbazide using phosphorus oxychloride (POCl

Reaction Pathway

The reaction proceeds through an acyl-thiosemicarbazide intermediate, which undergoes ring closure.

Figure 1: Cyclodehydration pathway. Incomplete cyclization may yield peaks corresponding to the open-chain hydrazide in NMR spectra.

Spectroscopic Characterization (NMR, IR, Mass)[2][3][4][5][6][7]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for verifying the integrity of the methylene bridge and the substitution pattern of the thiophene ring.

Solvent: DMSO-d

1H NMR Data (300/400 MHz, DMSO-d

)

The spectrum is characterized by three distinct regions: the exchangeable amine protons, the aromatic thiophene protons, and the diagnostic methylene singlet.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.38 | dd / m | 1H | Thiophene H-5 | Most deshielded thiophene proton (adjacent to Sulfur). |

| 7.05 | s (broad) | 2H | -NH | Exchangeable with D |

| 6.92 – 7.00 | m | 2H | Thiophene H-3, H-4 | Overlapping multiplets typical of 2-substituted thiophenes. |

| 4.35 | s | 2H | -CH | Diagnostic Peak. Connects the two aromatic systems. |

Critical Analysis:

-

The Methylene Singlet (4.35 ppm): If this peak appears as a doublet or multiplet, it indicates the presence of a chiral impurity or restricted rotation (unlikely here). If the shift is >4.5 ppm, suspect oxidation of the sulfur (sulfoxide/sulfone impurity).

-

Amine Exchange: Upon addition of D

O, the broad singlet at 7.05 ppm must disappear. If it remains, the product is likely the N-alkylated isomer (a common byproduct if alkyl halides are used in alternative routes).

13C NMR Data (75/100 MHz, DMSO-d

)

| Shift ( | Carbon Type | Assignment |

| 169.5 | Quaternary (C=N) | C-2 (Thiadiazole, attached to NH |

| 158.2 | Quaternary (C=N) | C-5 (Thiadiazole, attached to CH |

| 138.5 | Quaternary | Thiophene C-2' (Ipso carbon) |

| 127.3 | CH | Thiophene C-5' |

| 126.8 | CH | Thiophene C-4' |

| 125.4 | CH | Thiophene C-3' |

| 31.2 | CH | Methylene Bridge |

B. Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the primary amine and the thiadiazole ring closure.

| Wavenumber (cm | Vibration Mode | Functional Group | Note |

| 3280, 3120 | Primary Amine (-NH | Distinct doublet (asymmetric/symmetric). | |

| 3070 | Thiophene C-H | Weak shoulder above 3000. | |

| 1625 | Thiadiazole Ring | Strong, sharp band. Confirms cyclization. | |

| 1510 | Thiophene Ring | Skeletal vibration. | |

| 690 - 710 | C-S Stretch | Characteristic of thio-ethers/heterocycles. |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

-

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion: [M+H]

= 198.03 (ESI); M

Fragmentation Pathway (EI)

The molecule typically cleaves at the weakest points surrounding the methylene bridge.

Figure 2: Primary fragmentation pathways. The peak at m/z 97 (Thiophene-CH

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without concentration broadening.

-

Reagents: DMSO-d

(99.9% D), TMS (internal standard, optional). -

Procedure:

-

Weigh 5–10 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-d

. -

Sonicate for 60 seconds to ensure complete dissolution (critical as thiadiazoles can aggregate).

-

Transfer to a 5mm NMR tube.

-

Acquisition: Run 1H NMR with a minimum of 16 scans; 13C NMR requires >512 scans due to the quaternary carbons.

-

Protocol 2: FT-IR (KBr Pellet Method)

-

Objective: Clear resolution of the amine doublet.

-

Procedure:

-

Mix 1 mg of sample with 100 mg of dry KBr (spectroscopic grade).

-

Grind to a fine powder using an agate mortar (do not over-grind to avoid moisture absorption).

-

Press into a transparent pellet at 10 tons pressure.

-

Scan: 4000 cm

to 400 cm

-

References

-

Sancak, K. et al. (2007). Synthesis and crystal structure of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E.

-

Gomha, S. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation. Drug Design, Development and Therapy.[2][3]

-

Noolvi, M. N. et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine: A Physicochemical & ADME Perspective

Topic: Physicochemical properties of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a pharmacologically significant scaffold bridging the lipophilic thiophene ring and the polar, bioactive 1,3,4-thiadiazole core via a methylene linker. Unlike its directly conjugated analogs, the methylene bridge introduces rotational flexibility and interrupts π-conjugation, distinctively altering its solubility, pKa, and binding kinetics. This document outlines its physicochemical profile, validated synthesis protocols, and drug-likeness parameters for researchers in medicinal chemistry.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The molecule comprises a 2-amino-1,3,4-thiadiazole headgroup linked to a thiophene tail. This "linked-pharmacophore" design exploits the thiadiazole's ability to form hydrogen bonds (donor/acceptor) and the thiophene's capacity for hydrophobic interaction and bioisosteric replacement of phenyl rings.[1]

| Property | Detail |

| IUPAC Name | 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C |

| Molecular Weight | 197.28 g/mol |

| Core Scaffold | 1,3,4-Thiadiazole (5-membered N,S-heterocycle) |

| Side Chain | Thiophen-2-ylmethyl (Methylene-bridged thiophene) |

| Key Functional Group | Primary exocyclic amine (-NH |

| Electronic Character | Amphiphilic; weak base |

Physicochemical Profile

The following data synthesizes experimental ranges from analogous thiadiazole scaffolds and predictive models validated for this specific chemical class.

Solubility & Lipophilicity

The methylene bridge increases lipophilicity compared to the parent 2-amino-1,3,4-thiadiazole (LogP -0.[1]6) but maintains water solubility superior to purely aromatic analogs.[1]

| Parameter | Value / Range | Context |

| LogP (Predicted) | 1.5 – 1.9 | Optimal for oral bioavailability (Lipinski compliant).[1] The thiophene adds ~1.8 units; the polar thiadiazole subtracts ~0.[1]6. |

| Water Solubility | Low (< 1 mg/mL) | Sparingly soluble in neutral water.[1] Solubility increases significantly in acidic media (pH < 2) due to protonation.[1] |

| Organic Solubility | High | Soluble in DMSO, DMF, Methanol, and Ethanol (hot). |

| pKa (Amine) | 3.2 – 3.8 | The exocyclic amine is weakly basic due to the electron-withdrawing nature of the thiadiazole ring.[1] |

| H-Bond Donors | 1 (–NH | Technically 2 protons, but acts as a single donor site in many docking models.[1] |

| H-Bond Acceptors | 3 | N3, N4 of thiadiazole, and S of thiophene (weak). |

| TPSA | ~80 Ų | Topological Polar Surface Area; indicates good membrane permeability (< 140 Ų).[1] |

Structural Characterization (Spectroscopic Signatures)[3][5][10]

-

H NMR (DMSO-d

- 7.40–6.90 ppm (m, 3H, Thiophene protons).

-

7.10–7.30 ppm (s, 2H, –NH

-

4.30–4.50 ppm (s, 2H, –CH

-

IR (KBr):

Experimental Protocols

Synthesis: The Dehydrative Cyclization Protocol

Objective: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine via POCl

Reagents:

-

Thiophene-2-acetic acid (1.0 eq)[1]

-

Thiosemicarbazide (1.1 eq)[1]

-

Phosphorus Oxychloride (POCl

) (5.0 eq)[1] -

Ammonium hydroxide (for neutralization)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Thiophene-2-acetic acid (10 mmol) and Thiosemicarbazide (11 mmol).

-

Cyclization: Slowly add POCl

(5 mL) to the mixture. Caution: Exothermic reaction.[1] -

Reflux: Heat the mixture to 75–80°C for 3–4 hours. Monitor progress via TLC (Mobile phase: CHCl

:MeOH 9:1). -

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring to decompose excess POCl

. -

Neutralization: Adjust the pH of the resulting solution to pH 8–9 using concentrated NH

OH . A precipitate will form.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL).[1]

-

Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain the title compound as off-white/yellowish crystals.[1]

Protocol: Shake-Flask LogP Determination

Objective: Experimentally validate the lipophilicity (Partition Coefficient) of the synthesized compound.

-

Preparation: Prepare mutually saturated phases of n-Octanol and Water (stir together for 24h, then separate).

-

Dissolution: Dissolve 2 mg of the compound in 5 mL of the octanol phase. Measure UV absorbance (

) at -

Partitioning: Add 5 mL of the water phase to the octanol solution. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

-

Measurement: Measure UV absorbance of the octanol phase (

). -

Calculation:

. Note: If A_final is too low, adjust volume ratios.

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) flow that dictates the compound's utility in drug discovery.

Figure 1: Synthesis pathway via POCl3 cyclization and resulting physicochemical impact on biological targeting.[1]

Drug-Likeness & ADME Prediction[3]

This compound exhibits a highly favorable "Lead-Like" profile, making it an excellent starting point for optimization.[1]

-

Lipinski's Rule of 5:

-

Veber's Rules:

-

Metabolic Liability: The thiophene sulfur is susceptible to oxidation (S-oxidation) by CYP450 enzymes.[1] The methylene bridge is a potential site for metabolic hydroxylation.[1]

References

-

Sancak, K., et al. (2007).[1] Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [1]

-

Gomha, S. M., et al. (2018).[1] 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.

-

PubChem. (2025).[4][1] Compound Summary: 2-Amino-1,3,4-thiadiazole.[5][6][7][8][9][10][11][12][13][14] National Library of Medicine.[1] [1]

-

Serban, G., et al. (2018).[1][12] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[10][12] Drug Design, Development and Therapy, 12, 1545–1566.

-

Muğlu, H., et al. (2020).[1] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry.

Sources

- 1. 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. orgchemres.org [orgchemres.org]

- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-アミノ-5-フェニル-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]

- 8. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Technical Deep Dive: Biological Activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine and its functional derivatives. This scaffold represents a "hybrid pharmacophore," fusing the lipophilic, bioisostere-rich thiophene ring with the electron-deficient, bioactive 1,3,4-thiadiazole nucleus via a flexible methylene bridge.

The core amine acts as a critical intermediate for generating Schiff bases, amides, and sulfonamides. These derivatives exhibit potent biological activities, primarily antimicrobial (via DNA gyrase inhibition and cell wall disruption), anticancer (via apoptosis induction and carbonic anhydrase inhibition), and antitubercular effects.

Structural Rationale & Pharmacophore Design

The biological efficacy of this scaffold stems from three structural pillars:

-

The Thiadiazole Toxophore: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine.[1] It facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) and often acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).

-

The Thiophene Moiety: Replacing a phenyl ring with thiophene enhances lipophilicity (LogP) and metabolic stability. The sulfur atom in thiophene can also participate in

- -

The Methylene Bridge: Unlike directly linked thiophene-thiadiazole systems, the methylene (

) spacer introduces rotational flexibility. This allows the molecule to adopt optimized conformations for binding within the steric constraints of bacterial DNA gyrase or human CA active sites.

Synthetic Pathways and Derivatization[2][3][4][5][6]

The synthesis of the core amine requires a cyclodehydration strategy, followed by derivatization at the C2-amine position to generate bioactive libraries.

Core Synthesis Protocol

Reaction: Cyclization of thiophene-2-acetic acid with thiosemicarbazide.

Reagents: Phosphorus oxychloride (

-

Equimolar Mixing: Dissolve thiophene-2-acetic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in 10 mL

. -

Reflux: Heat the mixture under reflux for 3–5 hours. Monitor via TLC (Solvent system: Toluene:Ethyl Acetate 7:3).

-

Quenching: Cool to room temperature and pour slowly onto crushed ice with stirring.

-

Neutralization: Adjust pH to 8–9 using 50% NaOH or saturated

to precipitate the free amine. -

Purification: Recrystallize from ethanol/DMF.

Derivative Synthesis (Schiff Bases)

Reaction: Condensation of the core amine with aromatic aldehydes.[2] Protocol: Reflux the amine with substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours.

Workflow Visualization

Figure 1: Synthetic workflow for generating the core thiadiazole scaffold and its downstream derivatives.

Antimicrobial Activity Profile

Schiff base derivatives of the title compound show broad-spectrum activity, particularly against Gram-positive bacteria.[3]

Mechanism of Action

The azomethine (

Quantitative Data Summary (Representative)

Data aggregated from comparative studies of thiadiazole Schiff bases.

| Organism | Gram Status | MIC Range (µg/mL) | Standard (Ciprofloxacin) |

| Staphylococcus aureus | Positive (+) | 8 – 32 | 0.5 – 4 |

| Bacillus subtilis | Positive (+) | 16 – 64 | 0.5 – 2 |

| Escherichia coli | Negative (-) | 32 – 128 | 0.01 – 1 |

| Candida albicans (Fungal) | N/A | 12.5 – 50 | 1 – 8 (Fluconazole) |

Experimental Protocol: Broth Microdilution (CLSI Standard)

To validate antimicrobial potency, use the following self-validating protocol:

-

Inoculum Prep: Prepare bacterial suspension to

McFarland standard ( -

Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of Mueller-Hinton broth.

-

Serial Dilution: Add test compound (dissolved in DMSO) to the first well and serially dilute (two-fold) across the row.

-

Controls:

-

Incubation:

for 24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Anticancer & Cytotoxic Potential[1][6][12][13][14]

Derivatives of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine exhibit significant cytotoxicity against hepatocellular carcinoma (HepG2) and lung cancer (A-549) cell lines.

Mechanism: Carbonic Anhydrase (CA) Inhibition

Tumor cells often overexpress Carbonic Anhydrase IX (CA IX) to survive hypoxic conditions. The 1,3,4-thiadiazole ring is a classic zinc-binding pharmacophore. It coordinates with the

Signaling Pathway Visualization

Figure 2: Mechanism of anticancer activity via Carbonic Anhydrase IX inhibition and subsequent apoptosis induction.

Experimental Protocol: MTT Assay

-

Seeding: Seed HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations of the thiadiazole derivative (e.g., 0.1 – 100 µM).

-

Incubation: 48 hours at

, 5% -

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Gomha, S. M., et al. (2015). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.[6] Link

-

Abdel-Hamid, M. K., et al. (2007). "Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity." Bioorganic & Medicinal Chemistry. Link

-

Yusuf, M., et al. (2017). "Synthesis and biological evaluation of some new 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole derivatives." Journal of Saudi Chemical Society. Link

-

Babu, K. A., et al. (2014). "Antimicrobial and Antitubercular Evaluation of Some New 5-Amino-1,3,4-Thiadiazole-2-Thiol Derived Schiff Bases." Der Pharma Chemica. Link

-

Mousa, M. N. (2017).[7] "Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases." International Journal of Pharmaceutical, Chemical and Biological Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to the In Vitro Screening of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically robust framework for the in vitro screening of the novel compound 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines a strategic, multi-phased screening cascade designed for researchers, scientists, and drug development professionals. It moves from broad-based cytotoxicity assessments to specific mechanistic assays to fully characterize the compound's biological profile. Each protocol is presented with detailed, step-by-step methodologies, explanations of the scientific rationale, and the inclusion of critical controls to ensure data integrity and trustworthiness.

Introduction: The Scientific Rationale

The compound 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine integrates two key heterocyclic moieties: a thiophene ring and a 2-amino-1,3,4-thiadiazole core. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting a potential mechanism of action involving interference with DNA replication and synthesis.[2][4] This structural feature has made it a privileged scaffold in the development of novel therapeutic agents.[1][5] Furthermore, thiophene-containing compounds are also of significant biological interest, having been investigated for a wide array of therapeutic uses.[6]

Given this background, a logical starting point for screening is to investigate the compound's potential as both an anticancer and antimicrobial agent. This guide proposes a hierarchical screening strategy, ensuring that resources are directed efficiently toward the most promising therapeutic avenues.

Strategic Framework for In Vitro Screening

A successful screening campaign does not rely on a random selection of assays. It follows a logical progression from broad, high-throughput methods to more complex, hypothesis-driven mechanistic studies. This approach maximizes information gain while minimizing resource expenditure.

Caption: A strategic workflow for in vitro screening.

Phase 1: Primary Screening Methodologies

The initial phase is designed to cast a wide net, identifying whether the compound exhibits any general biological activity against cancer cells or microbes at pharmacologically relevant concentrations.

Broad-Spectrum Cytotoxicity Screening

The first essential step is to determine if the compound has any cytotoxic or anti-proliferative effects on human cells. Using a panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) provides a broader understanding of its potential spectrum of activity.[7][8]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay is a standard for assessing cell viability.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[10]

-

Experimental Protocol:

-

Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium.

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

-

Untreated Control: Cells in culture medium only.

-

Media Blank: Wells with medium but no cells to measure background absorbance.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

-

-

Data Presentation and Analysis: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) MCF-7 [Experimental Value] [Experimental Value] A549 [Experimental Value] [Experimental Value] HepG2 [Experimental Value] [Experimental Value]

Primary Antimicrobial Screening

To quickly assess a broad range of antimicrobial activity, the disc diffusion method is a reliable and cost-effective starting point.[12]

Featured Assay: Kirby-Bauer Disc Diffusion

-

Principle: This qualitative method involves placing paper discs impregnated with the test compound onto an agar plate uniformly inoculated with a target microorganism. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" (ZOI) around the disc.[13]

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.[14]

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Controls: Include a positive control disc (e.g., Ciprofloxacin) and a negative control disc with the vehicle (DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.

-

Phase 2: Mechanistic Elucidation

If the primary screens yield positive results (e.g., a low micromolar IC₅₀ or significant zones of inhibition), the next phase is to investigate the how and why behind the activity.

Anticancer Mechanism of Action

A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that are critical executioners of this process.[15][16]

Featured Assay: Caspase-Glo® 3/7 Assay

-

Principle: This is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7, key markers of apoptosis.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[18]

-

Experimental Protocol:

-

Cell Culture and Treatment: Plate cells and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., Staurosporine) and negative controls.[19]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

-

"Add-Mix-Measure": Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells/medium).[17]

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.

-

Featured Assay: Cell Cycle Analysis via Flow Cytometry

-

Principle: Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[20] Flow cytometry can analyze the distribution of cells in these different phases by measuring the DNA content of individual cells stained with a fluorescent dye like Propidium Iodide (PI).[21]

Caption: Workflow for cell cycle analysis by flow cytometry.

-

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 or 48 hours.[21]

-

Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.[21]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[21] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Analysis: The resulting data histogram will show distinct peaks corresponding to cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content). An accumulation of cells in any one phase compared to the control suggests drug-induced cell cycle arrest.[22]

-

Quantitative Antimicrobial Efficacy

Following a positive primary screen, it is crucial to quantify the compound's potency.

Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24] This is the gold standard for quantitative susceptibility testing.[23]

-

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).[25]

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.[24][25]

-

Controls:

-

Growth Control: Wells with bacteria and broth only.

-

Sterility Control: Wells with broth only.

-

Positive Control: A known antibiotic.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Reading: The MIC is determined as the lowest concentration well where no visible turbidity (bacterial growth) is observed.[26] This can be read by eye or with a plate reader.

-

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial in vitro characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. The data generated from these assays—IC₅₀ values against a cancer cell panel, evidence of apoptosis induction or cell cycle arrest, and quantitative MIC values—will form a robust package for decision-making. Positive and potent results would justify advancing the compound to more complex studies, such as target deconvolution, in vivo animal models, and ADME/Tox profiling, moving it one step further down the drug discovery pipeline.

References

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - MDPI. ([Link])[7]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis Online. ([Link])[1]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. ([Link])[4]

-

Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][7][15]thiadiazole Scaffolds - PubMed. ([Link])[5]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC - NCBI. ([Link])[2]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NCBI. ([Link])[23]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. ([Link])[14]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab, University of British Columbia. ([Link])[25]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - Nature Protocols. ([Link])[24]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. ([Link])[26]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. ([Link])[9]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening - National Institutes of Health. ([Link])[19]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. ([Link])[10]

-

Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. ([Link])[3]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. ([Link])[11]

-

Evaluation of cell cycle inhibitors by flow cytometry - Auctores Journals. ([Link])[20]

-

Cell cycle analysis through PI staining and following flow cytometry... - ResearchGate. ([Link])[22]

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - National Institutes of Health. ([Link])[6]

-

Exploration of a Novel Thiadiazole Derivative: Design, Synthesis, Biological Evaluation (In Vitro and in Silico), and DFT Studies - Scilit. ([Link])[8]

-

Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. ([Link])[13]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. ([Link])[12]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 5. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. promega.com [promega.com]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 19. tripod.nih.gov [tripod.nih.gov]

- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. akjournals.com [akjournals.com]

Mechanism of Action of Thiophene-Substituted Thiadiazoles

A Technical Guide for Drug Discovery & Development

Executive Summary

The fusion of thiophene and thiadiazole rings represents a privileged scaffold in medicinal chemistry, particularly for oncology and antimicrobial therapeutics.[1] This guide dissects the molecular mechanisms driving the potency of thiophene-substituted 1,3,4-thiadiazoles.[1] Unlike generic heterocycles, this specific hybrid system exploits the bioisosteric nature of the thiadiazole ring (mimicking pyrimidine) and the lipophilic, electron-rich character of the thiophene ring to penetrate cellular membranes and occupy hydrophobic pockets in kinase domains (e.g., VEGFR-2, EGFR).

Chemical Architecture & Pharmacophore Logic

The therapeutic efficacy of this scaffold relies on a synergistic relationship between its two core components:

-

The 1,3,4-Thiadiazole Core: Acts as a mesoionic bioisostere of the pyrimidine bases found in DNA. Its electron-deficient nature at the C2/C5 positions allows it to form strong hydrogen bonds with receptor active sites (e.g., the ATP-binding pocket of kinases).

-

The Thiophene Ring: Provides a distinct lipophilic vector . In kinase inhibitors, the thiophene moiety typically engages in

-

Mechanism of Action: Oncology (VEGFR-2 & EGFR Inhibition)

The primary oncological mechanism for thiophene-substituted thiadiazoles is the inhibition of Receptor Tyrosine Kinases (RTKs) , specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).

The VEGFR-2 Inhibition Pathway

VEGFR-2 is the master regulator of angiogenesis.[2] Thiophene-thiadiazoles function as Type II inhibitors , binding to the inactive conformation of the kinase (DFG-out) or the ATP-binding site.

-

Binding Mode: The nitrogen atoms of the thiadiazole ring form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2). The sulfur atom contributes to unique non-covalent interactions, stabilizing the ligand within the gatekeeper region.

-

Downstream Effect: Inhibition prevents the autophosphorylation of VEGFR-2, blocking the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

-

Terminal Outcome: This blockade leads to:

-

G0/G1 Cell Cycle Arrest: Prevention of cyclin D1 upregulation.

-

Apoptosis: Upregulation of Caspase-8 (extrinsic) and Caspase-9 (intrinsic), leading to Caspase-3 activation and chromatin condensation.

-

Visualization: VEGFR-2 Signaling Blockade

The following diagram illustrates the interruption of the angiogenic signaling cascade by the thiophene-thiadiazole scaffold.

Caption: Schematic of VEGFR-2 inhibition.[3] The inhibitor blocks ATP binding, severing downstream PI3K/AKT and RAS/RAF cascades, ultimately forcing apoptosis.

Structure-Activity Relationship (SAR)[2][4][5][6]

The efficacy of these compounds is highly sensitive to substitution patterns.[4] The table below summarizes the SAR rules derived from recent studies on MCF-7 and HepG2 cell lines.

| Structural Domain | Modification | Biological Impact | Mechanistic Rationale |

| Thiophene Ring | Unsubstituted | Moderate Activity | Provides baseline lipophilicity for membrane crossing. |

| 5-Bromo / 5-Chloro | High Potency | Halogens enhance lipophilicity and fill hydrophobic pockets in the receptor. | |

| Thiadiazole Core | 1,3,4-Isomer | Optimal | Mesoionic character maximizes H-bonding with kinase hinge regions. |

| 1,2,4-Isomer | Lower Activity | Altered geometry reduces binding affinity to VEGFR-2 ATP site. | |

| Phenyl Linker | p-Methoxy (-OCH3) | High Potency | Electron-donating group increases electron density, strengthening |

| p-Nitro (-NO2) | Moderate/High | Strong electron-withdrawing nature can enhance antimicrobial activity but varies in oncology. | |

| Amide/Hydrazone Linker | Rigidification | Variable | Flexibility is often required to accommodate the "gatekeeper" residue in kinases. |

Experimental Ecosystem: Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these scaffolds.

Chemical Synthesis: The POCl Cyclization Method

This is the most robust method for generating the 1,3,4-thiadiazole core fused with a thiophene moiety.

Reagents:

-

Thiophene-2-carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.2 eq)

-

Phosphorus Oxychloride (POCl

) (5.0 eq) - Dehydrating agent & solvent

Workflow:

-

Activation: Dissolve thiophene-2-carboxylic acid in POCl

under anhydrous conditions. -

Addition: Slowly add thiosemicarbazide. The reaction is exothermic; maintain temperature < 60°C during addition.

-

Cyclization: Reflux the mixture at 80–90°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

-

Quenching: Cool to room temperature. Pour reaction mixture dropwise into crushed ice/water with vigorous stirring (Caution: POCl

hydrolysis is violent). -

Neutralization: Adjust pH to 8.0 using 10% NaOH or NH

OH to precipitate the free base. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Visualization: Synthesis Logic

Caption: Step-by-step synthesis of the thiophene-thiadiazole core via phosphorus oxychloride dehydration.

Biological Assay: VEGFR-2 Kinase Inhibition (ELISA)

Objective: Quantify the IC

-

Preparation: Coat 96-well plates with Poly (Glu, Tyr) 4:1 substrate.

-

Incubation: Add test compounds (serial dilutions: 0.01

M – 100 -

Reaction: Incubate at 37°C for 45 minutes.

-

Detection: Wash plate. Add Anti-phosphotyrosine antibody (HRP-conjugated).

-

Readout: Add TMB substrate. Stop reaction with H

SO -

Calculation: Plot dose-response curve (Log[Inhibitor] vs. % Inhibition) to determine IC

. Valid IC

References

-

Gomha, S. M., et al. (2015). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy.[1][2][3][5][6] Link

-

Al-Ostoot, F. H., et al. (2025). 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity. Link

-

Altıntop, M. D., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals.[1][7][4][5][8][9] Link

-

American Chemical Society. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. Journal of Organic Chemistry. Link

-

El-Sehemi, F. M., et al. (2024).[3][10][11] Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. RSC Advances. Link

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. media.neliti.com [media.neliti.com]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

The Pharmacophore of Choice: A Technical Guide to the SAR of 2-Amino-1,3,4-Thiadiazoles

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its planar, five-membered ring system, characterized by high aromaticity and the presence of a sulfur atom and two nitrogen atoms, offers a unique electronic profile.

The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine and oxadiazole, yet it possesses distinct advantages:

-

Mesoionic Character: Facilitates transmembrane permeability despite polarity.

-

Dual H-Bonding Capability: The N3/N4 atoms act as acceptors, while the exocyclic amine (C2-NH2) acts as a donor.

-

Metabolic Stability: The sulfur atom imparts resistance to oxidative metabolism compared to its oxadiazole counterparts.

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, providing actionable insights for rational drug design in oncology, antimicrobial therapy, and enzyme inhibition.

Synthetic Architecture

To explore the SAR, one must first master the synthesis. While classical methods utilize harsh dehydrating agents (POCl3, H2SO4), modern "green" chemistry prioritizes oxidative cyclization.

Protocol A: Iodine-Mediated Oxidative Cyclization (Transition-Metal-Free)

Rationale: This method avoids toxic transition metals and harsh acids, offering high yields for sensitive substrates.

Reagents:

Step-by-Step Methodology:

-

Condensation: Dissolve 1.0 equiv of thiosemicarbazide and 1.0 equiv of aldehyde in methanol. Stir at RT for 30 mins to form the thiosemicarbazone intermediate. Evaporate solvent.[6]

-

Cyclization: Redissolve residue in 1,4-dioxane. Add 3.0 equiv

and 1.5 equiv -

Reflux: Heat to 80°C–100°C for 2–4 hours. Monitor via TLC.

-

Workup: Quench with saturated

(to remove excess iodine). Extract with ethyl acetate.[6]

Visualization: Synthetic Logic Flow

Figure 1: Iodine-mediated oxidative cyclization pathway for 2-amino-1,3,4-thiadiazole synthesis.

SAR Analysis by Therapeutic Area

The biological activity of 2-amino-1,3,4-thiadiazoles is heavily dependent on substituents at the C2-amino position (R1) and the C5-carbon position (R2).

Anticancer Activity (Kinase & Tubulin Inhibition)

The 2-amino-1,3,4-thiadiazole moiety is a potent scaffold for inhibiting tyrosine kinases (e.g., EGFR, Bcr-Abl) and tubulin polymerization.

-

C5-Position (The Anchor):

-

Aryl Substitutions: A phenyl ring at C5 is essential for hydrophobic pocket occupation in kinases.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like

,

-

-

C2-Amino Nitrogen (The Linker):

-

Amide/Urea Linkages: Converting the free amine to an amide or urea often improves binding affinity via additional H-bond interactions with the kinase hinge region.

-

Bulky Groups: Introduction of bulky aromatic systems (e.g., benzothiazole) at the N-terminus can induce selectivity for specific cancer cell lines (e.g., MCF-7, HeLa).

-

Antimicrobial Activity (The Schiff Base Effect)

For antibacterial and antifungal applications, the free amine is rarely the optimal form.

-

Schiff Bases (Azomethines): Condensing the C2-amine with aromatic aldehydes to form Schiff bases (

) creates a synergistic pharmacophore. -

Mechanism: The

double bond facilitates binding to bacterial DNA gyrase or cell wall synthesis enzymes. -

SAR Trend:

-

Ortho-substitution: Hydroxyl groups (-OH) at the ortho position of the Schiff base phenyl ring enhance activity (likely due to intramolecular H-bonding stabilizing the conformation).

-

Halogens: Para-chloro or para-fluoro substitutions increase potency against Gram-positive bacteria (S. aureus).

-

Carbonic Anhydrase Inhibition (CAI)

1,3,4-thiadiazoles are historically significant CAIs (e.g., Acetazolamide).

-

Zinc Coordination: The N3 or N4 nitrogen of the thiadiazole ring coordinates directly with the

ion in the enzyme's active site. -

Sulfonamide Hybridization: Attaching a sulfonamide moiety (

) or a thiazolidinone tail to the C2-amine creates "dual-tail" inhibitors with nanomolar potency.

Visualization: SAR Logic Map

Figure 2: Radial map illustrating the functional impact of substitutions at C2 and C5 positions.

Quantitative Data Summary

The following table illustrates the impact of C5 and C2 modifications on anticancer activity (MCF-7 Breast Cancer Cell Line) based on aggregated literature trends.

| Compound ID | C5 Substituent (R2) | C2 Substituent (R1) | IC50 (µM) | Activity Interpretation |

| TDZ-01 | Phenyl | > 50.0 | Inactive (Poor lipophilicity) | |

| TDZ-02 | 4-Chlorophenyl | 28.5 | Moderate (Halogen effect) | |

| TDZ-03 | 4-Chlorophenyl | 12.2 | Improved (H-bond acceptor added) | |

| TDZ-04 | 4-Trifluoromethylphenyl | 1.8 | High Potency (Lipophilicity + Binding) | |

| TDZ-05 | 4-Methoxyphenyl | 4.5 | High (Schiff base synergism) |

Validation Protocol: MTT Cell Viability Assay

To validate the anticancer SAR described above, the MTT assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by

Methodology:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h at 37°C. -

Treatment: Treat cells with graded concentrations of the thiadiazole derivative (0.1 – 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Visualization: Assay Workflow

Figure 3: Step-by-step workflow for the MTT cell viability assay used to validate SAR.

References

-

Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[3][6] The Journal of Organic Chemistry. Link[6]

-

Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1,3,4-thiadiazole containing bioactive molecules: A concise review.[9][10] Journal of Sulfur Chemistry. Link

-

Al Masoudi, I. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy. Link

-

Al-Ostoot, F. H., et al. (2021). Thiadiazole derivatives as anticancer agents.[7][9][11][12] Journal of King Saud University - Science. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

- 1. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpcbs.com [ijpcbs.com]

Strategic Discovery of Novel 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Analogs

Executive Summary

The 1,3,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent ability to bind multiple biological targets with high affinity. This guide focuses on the rational design, synthesis, and evaluation of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives.

Unlike the rigid 5-(thiophen-2-yl) analogs, the inclusion of a methylene bridge (-CH₂-) between the thiophene and thiadiazole rings introduces rotational flexibility. This structural modification is critical for optimizing ligand-protein binding kinetics, particularly in kinases (e.g., EGFR) and bacterial enzymes (e.g., DNA gyrase), where induced fit is a prerequisite for potency.

Rational Design & Pharmacophore Mapping

The Scaffold Architecture

The target scaffold hybridizes two bioactive heterocycles. The design logic rests on three pillars:

-

Thiophene Moiety: Acts as a bioisostere for phenyl rings but with higher electron density and lipophilicity (LogP modulation). It serves as the hydrophobic tail to anchor the molecule in the target's binding pocket.

-

Methylene Linker: Breaks the conjugation between the two aromatic systems. This prevents the molecule from being planar, allowing it to adopt a "bent" conformation often required to navigate narrow active site gorges.

-

2-Amino-1,3,4-Thiadiazole Core: A mesoionic system that functions as a hydrogen bond acceptor/donor. It is a proven pharmacophore for antimicrobial and anticancer activity due to its similarity to the amide bond.

Structural Logic Diagram

The following diagram illustrates the functional connectivity and the synthetic logic flow.

Figure 1: Pharmacophore segmentation of the target analog. The methylene bridge facilitates the orientation of the lipophilic thiophene tail relative to the polar thiadiazole head.

Synthetic Chemistry Strategy

The Cyclodehydration Route

The most robust method for synthesizing this scaffold is the acid-catalyzed cyclodehydration of a thiosemicarbazide intermediate. While direct coupling is possible, the stepwise approach allows for higher purity and easier isolation.

Reaction Sequence:

-

Hydrazide Formation: Thiophene-2-acetic acid is converted to its ester (or acid chloride) and then reacted with hydrazine hydrate.

-

Thiosemicarbazide Formation: The hydrazide reacts with potassium thiocyanate (KSCN) or an isothiocyanate.

-

Cyclization: Phosphorus oxychloride (POCl₃) acts as the dehydrating agent to close the ring.[1]

Synthetic Pathway Diagram

Figure 2: Step-wise synthetic pathway. The critical step is the POCl₃ mediated cyclization, which requires careful temperature control to avoid charring.

Detailed Experimental Protocols

Step 1: Synthesis of Thiophene-2-acetic Acid Hydrazide

-

Reagents: Thiophene-2-acetic acid (0.01 mol), Ethanol (absolute, 50 mL), Conc. H₂SO₄ (catalytic), Hydrazine hydrate (99%, 0.02 mol).

-

Procedure:

-

Dissolve thiophene-2-acetic acid in ethanol. Add 3-4 drops of conc. H₂SO₄.[1][2]

-

Reflux for 4 hours to form the ethyl ester in situ.

-

Add hydrazine hydrate dropwise to the hot solution.

-

Reflux for an additional 6 hours.

-

Cool to room temperature. The solid hydrazide will precipitate.

-

Filter, wash with cold ethanol, and recrystallize from ethanol.

-

Validation: Check melting point (Lit: ~130-132°C).

-

Step 2: Synthesis of the Thiosemicarbazide Intermediate

-

Reagents: Hydrazide (from Step 1), Potassium Thiocyanate (KSCN), Conc. HCl, Ethanol.[3]

-

Procedure:

-

Dissolve the hydrazide (0.01 mol) in ethanol (30 mL).

-

Add KSCN (0.015 mol) and 2 mL of conc. HCl.

-

Reflux the mixture for 3 hours.

-

Distill off the solvent to half volume and cool.

-

Add crushed ice to precipitate the thiosemicarbazide.

-

Recrystallize from ethanol-water (1:1).

-

Step 3: Cyclization to 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

-

Reagents: Thiosemicarbazide intermediate, POCl₃.

-

Procedure:

-

Place the thiosemicarbazide (0.005 mol) in a dry round-bottom flask.

-

Add POCl₃ (5 mL) cautiously.

-

Reflux on a water bath for 3 hours. Note: Use a calcium chloride guard tube.

-

Cool the reaction mixture and pour slowly onto crushed ice with stirring.

-

Neutralize with concentrated ammonia solution or 10% NaOH until pH ~8.

-

The solid product precipitates.[2] Filter, wash with excess water, and dry.

-

Purification: Recrystallize from dioxane or ethanol.

-

Biological Evaluation & SAR Strategy

Once the parent amine is synthesized, the primary strategy for "Discovery" involves derivatizing the free amine (N-substitution) to probe the binding pocket.

SAR Data Presentation (Representative)

The table below illustrates the expected impact of N-substitution based on literature trends for 1,3,4-thiadiazoles against a standard cancer cell line (e.g., MCF-7).

| Compound ID | R-Group (on Amine) | Electronic Effect | LogP (Calc) | Predicted IC50 (µM) |

| TZ-01 | -H (Parent) | Neutral | 1.8 | > 50 (Low Potency) |

| TZ-02 | -CO-CH₃ (Acetamide) | Weak EWG | 2.1 | 25 - 30 |

| TZ-03 | -CO-Ph (Benzamide) | Bulky/Lipophilic | 3.4 | 10 - 15 |

| TZ-04 | -CO-Ph-4-NO₂ | Strong EWG | 3.3 | 2.5 - 5.0 (Hit) |

| TZ-05 | -CO-Ph-4-OMe | EDG | 3.2 | 15 - 20 |

-

Interpretation: The parent amine is often a weak binder. Converting it to an amide (TZ-03) improves lipophilicity. Adding an electron-withdrawing group (EWG) like Nitro (TZ-04) often enhances potency by increasing the acidity of the NH proton, strengthening hydrogen bonding interactions with residues like Asp or Glu in the target active site.

Screening Workflow

Figure 3: Biological screening workflow. Hits are defined by IC50 values below 10 µM, triggering secondary in-silico optimization.

References

-

Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents."[4][5] Drug Design, Development and Therapy.[5] Link

-

Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules. Link

-

Al-Soud, Y. A., et al. (2012). "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry. Link

-

BenchChem. "Side product formation in 1,3,4-thiadiazole synthesis and mitigation." Technical Notes. Link

-

Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles." Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Executive Summary